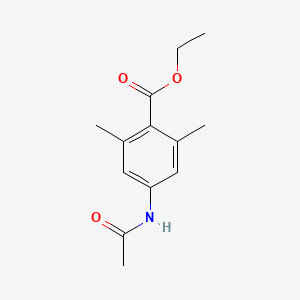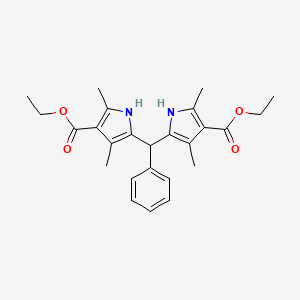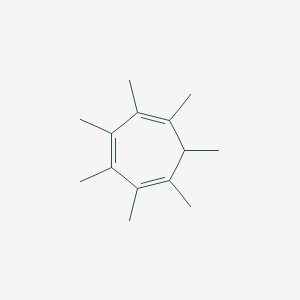
(-)-Propylhexedrine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Propylhexedrine hydrochloride: is a chemical compound known for its stimulant properties. It is a derivative of hexahydrobenzene and is commonly used as a decongestant in nasal inhalers. The compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Propylhexedrine hydrochloride typically involves the reduction of propylhexedrine. One common method is the catalytic hydrogenation of propylhexedrine using a palladium catalyst under hydrogen gas. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures and pressures.
Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (-)-Propylhexedrine hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced further to form different reduced products.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as alcohols or ketones.
Reduction: Formation of fully reduced products.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Studied for its chiral properties and enantiomeric purity.
Biology:
- Investigated for its effects on biological systems, particularly its stimulant properties.
- Used in research on neurotransmitter release and uptake.
Medicine:
- Commonly used as a decongestant in nasal inhalers.
- Studied for potential therapeutic applications in treating conditions such as attention deficit hyperactivity disorder (ADHD).
Industry:
- Used in the production of pharmaceuticals and other chemical products.
- Employed in the synthesis of other active pharmaceutical ingredients.
Wirkmechanismus
Mechanism of Action: (-)-Propylhexedrine hydrochloride exerts its effects by stimulating the release of neurotransmitters such as norepinephrine and dopamine. It acts on the central nervous system, leading to increased alertness and reduced fatigue. The compound binds to and activates adrenergic receptors, which are involved in the regulation of various physiological processes.
Molecular Targets and Pathways:
Adrenergic Receptors: Activation of these receptors leads to increased release of norepinephrine and dopamine.
Neurotransmitter Pathways: Involvement in the modulation of neurotransmitter release and uptake.
Vergleich Mit ähnlichen Verbindungen
Methamphetamine: Shares similar stimulant properties but has a different chemical structure.
Amphetamine: Another stimulant with a similar mechanism of action but different pharmacokinetic properties.
Ephedrine: A natural compound with similar decongestant and stimulant effects.
Uniqueness: (-)-Propylhexedrine hydrochloride is unique in its specific chiral arrangement and its use primarily as a decongestant in nasal inhalers. Its stimulant properties are also distinct due to its specific interaction with adrenergic receptors.
Eigenschaften
CAS-Nummer |
6192-98-9 |
|---|---|
Molekularformel |
C10H22ClN |
Molekulargewicht |
191.74 g/mol |
IUPAC-Name |
(2S)-1-cyclohexyl-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H21N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h9-11H,3-8H2,1-2H3;1H/t9-;/m0./s1 |
InChI-Schlüssel |
WLEGHNSHAIHZPS-FVGYRXGTSA-N |
Isomerische SMILES |
C[C@@H](CC1CCCCC1)NC.Cl |
Kanonische SMILES |
CC(CC1CCCCC1)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


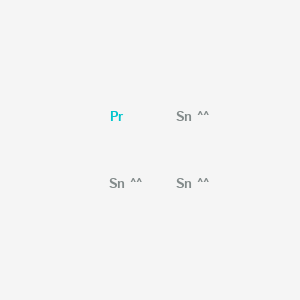
![[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate](/img/structure/B14727316.png)
![[4-(2-Hydroxyethyl)phenyl]arsonic acid](/img/structure/B14727320.png)
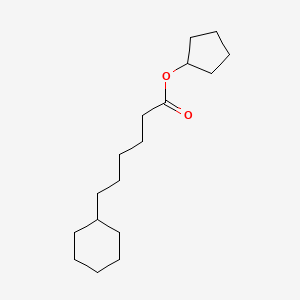

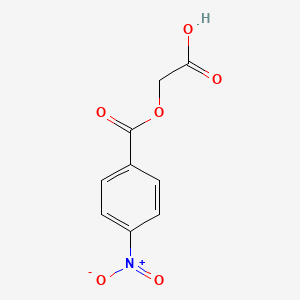
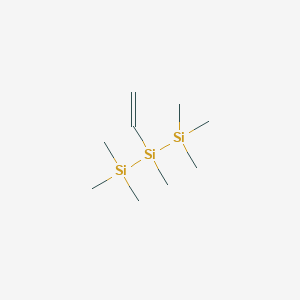

![5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid](/img/structure/B14727346.png)
